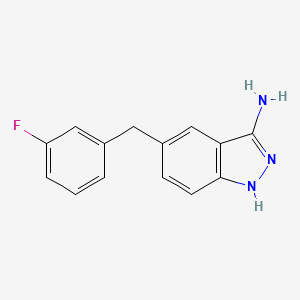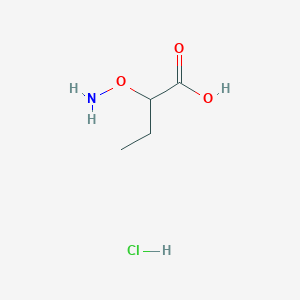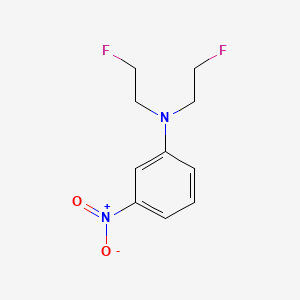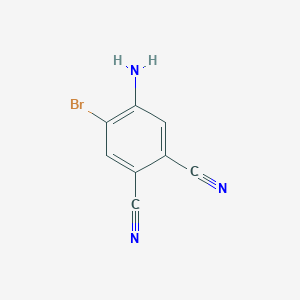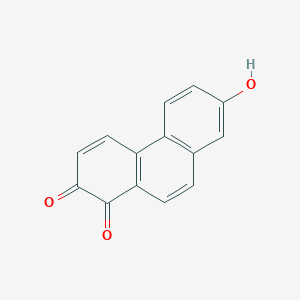
7-Hydroxyphenanthrene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyphenanthrene-1,2-dione is an organic compound belonging to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyphenanthrene-1,2-dione typically involves the functionalization of phenanthrene derivatives. One common method includes the regioselective functionalization of 9-hydroxyphenanthrene, which can be achieved through various chemical reactions . Another approach involves the oxidative demethylation of trimethoxy derivatives, followed by oxidation to yield the desired hydroxyquinone .
Industrial Production Methods: Industrial production of this compound may involve large-scale preparation from phenanthrene, which is abundant in coal tar. The process includes regioselective functionalization and subsequent oxidation steps to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyphenanthrene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce new functional groups to the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed: The major products formed from these reactions include various hydroxyquinones, phenanthrene derivatives, and substituted phenanthrenes .
Scientific Research Applications
7-Hydroxyphenanthrene-1,2-dione has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxyphenanthrene-1,2-dione involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its cytotoxicity towards cancer cells may involve the induction of oxidative stress and apoptosis .
Comparison with Similar Compounds
Phenanthrenequinone: Another phenanthrene derivative with similar chemical properties.
Hydroxyquinones: Compounds with hydroxyl groups attached to the quinone moiety, exhibiting unique biological activities.
Phenazines: A class of compounds with diverse biological properties, including antimicrobial and antitumor activities.
Uniqueness: 7-Hydroxyphenanthrene-1,2-dione stands out due to its specific functional groups and the resulting chemical reactivity. Its unique structure allows for targeted applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
10117-18-7 |
|---|---|
Molecular Formula |
C14H8O3 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
7-hydroxyphenanthrene-1,2-dione |
InChI |
InChI=1S/C14H8O3/c15-9-2-4-10-8(7-9)1-3-12-11(10)5-6-13(16)14(12)17/h1-7,15H |
InChI Key |
WLFWMQIHHRFYED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC(=O)C3=O)C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


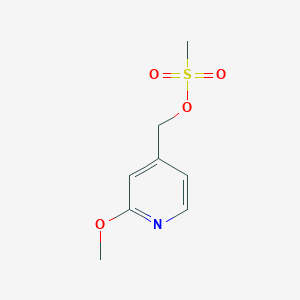
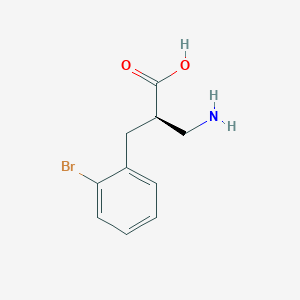
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)
![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)
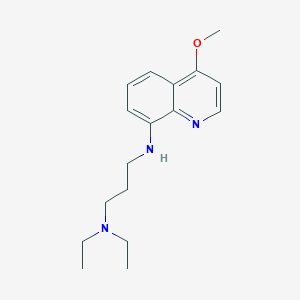
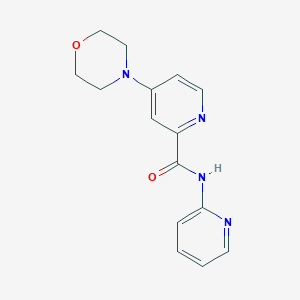
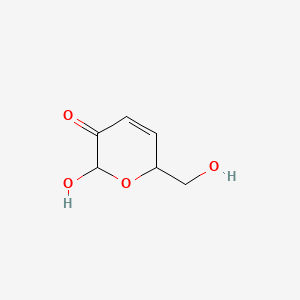
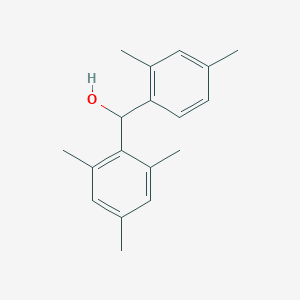
![5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13996492.png)
